molecular formula C5H11ClN2O2 B2947170 6-amino-1,4-oxazepan-5-one hydrochloride CAS No. 2413867-94-2

6-amino-1,4-oxazepan-5-one hydrochloride

Cat. No.: B2947170
CAS No.: 2413867-94-2
M. Wt: 166.61
InChI Key: WRUMOCUMNFEQKU-UHFFFAOYSA-N
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Description

6-Amino-1,4-oxazepan-5-one hydrochloride (CAS: 1401786-30-8) is a seven-membered heterocyclic compound featuring an oxygen atom, a nitrogen atom, and a ketone group within its oxazepane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research. This compound has garnered interest due to its structural similarity to morpholinone-based MDM2 inhibitors, which are critical in cancer therapeutics targeting the p53 pathway . Its synthesis, however, presents challenges, as multiple routes involving chiral aminoalcohols and glutaconic acid derivatives have faced technical hurdles, including failed coupling and oxidation steps .

Properties

IUPAC Name

6-amino-1,4-oxazepan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYQSMBTKWYNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,4-oxazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-NH<sub>2</sub>) undergoes substitution and acylation reactions under standard conditions:

Reaction TypeConditionsProducts/OutcomeReference
Alkylation Alkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)N-Alkylated derivatives (e.g., N-methyl, N-n-butyl)
Acylation Acid chlorides, HATU/DIPEAN-Acyl derivatives (e.g., acetyl, benzoyl)

For example, N-methylation using methyl iodide in the presence of a base yields N-methyl-6-amino-1,4-oxazepan-5-one , which demonstrated anticonvulsant activity in rodent models .

Reactivity of the Lactam Carbonyl Group

The ketone (C=O) participates in nucleophilic additions and reductions:

Reaction TypeConditionsProducts/OutcomeReference
Reduction LiAlH<sub>4</sub>, THF6-Amino-1,4-oxazepan-5-ol
Grignard Addition RMgX (R = aryl/alkyl), dry etherTertiary alcohol derivatives

In one study, reduction with LiAlH<sub>4</sub> converted the ketone to a secondary alcohol, enabling further functionalization of the oxazepane ring .

Ring-Opening and Cyclization Reactions

The oxazepane ring’s stability under acidic/basic conditions enables controlled ring-opening:

Reaction TypeConditionsProducts/OutcomeReference
Acid Hydrolysis HCl (conc.), refluxLinear amino acid derivative
Base-Induced NaOH, H<sub>2</sub>O/EtOHRing-opened intermediates for cross-coupling

Hydrolysis under acidic conditions cleaves the lactam bond, yielding a linear γ-amino acid derivative .

Stereochemical Transformations

The (S)-configuration at C6 influences reaction outcomes:

  • Epimerization : Prolonged heating in polar solvents (e.g., DMF) induces partial racemization .

  • Enzymatic Resolution : Lipases selectively modify enantiomers for asymmetric synthesis .

Synthetic Challenges and Solutions

Key hurdles in functionalization include:

  • Low Reactivity of the Lactam : Requires activation via Lewis acids (e.g., BF<sub>3</sub>·OEt<sub>2</sub>) .

  • Side Reactions : Competing acylation at the oxygen atom mitigated by bulky protecting groups .

Comparative Reactivity with Analogues

The hydrochloride salt’s reactivity differs from neutral lactams:

Property6-Amino-1,4-oxazepan-5-one HCl1,4-Oxazepan-5-one
Solubility High in polar solventsModerate in CH<sub>2</sub>Cl<sub>2</sub>
Amine Reactivity Enhanced due to protonationRequires deprotection

Scientific Research Applications

6-amino-1,4-oxazepan-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-1,4-oxazepan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxazepane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Morpholinone Derivatives

Morpholinones (e.g., compounds reported by Gonzales et al.) share functional group arrangements with 6-amino-1,4-oxazepan-5-one, including ketone and amine moieties. However, morpholinones are six-membered rings, whereas the oxazepanone scaffold is seven-membered. This difference impacts conformational flexibility and binding affinity to MDM2, a protein critical in cancer progression.

Key Data:

Property 6-Amino-1,4-oxazepan-5-one Hydrochloride Morpholinone Derivatives
Ring Size 7-membered 6-membered
Synthetic Complexity High (failed coupling steps reported) Moderate
Target Application MDM2 inhibition (proposed) MDM2 inhibition (proven)
Reference

Benzodiazepine Derivatives: Oxazepam Hydrochloride

Oxazepam hydrochloride (CAS: 66017-67-2) is a benzodiazepine derivative with a fused benzene ring and a seven-membered 1,4-diazepinone structure. Unlike this compound, oxazepam lacks an amino group at the 6-position and is clinically used as an anxiolytic and sedative.

Key Data:

Property This compound Oxazepam Hydrochloride
Core Structure Oxazepane ring with 6-amino substituent Fused benzodiazepine ring
Biological Activity Proposed MDM2 inhibition Anxiolytic, sedative
Clinical Status Preclinical research Approved therapeutic
Reference

Pyrimidine and Thiazolone Derivatives

Compounds such as N’-arylidene-1,3-dimethyl-2,4,7-trioxohexahydropyrimidin-5-carbohydrazides () and 2-amino-4,5-dihydro-1,3-thiazol-4-one hydrochloride () represent smaller heterocycles with distinct functional groups. These derivatives often exhibit antitrypanosomal or antimicrobial activities but lack the seven-membered ring complexity of this compound. For example, pyrimidine-based analogs showed antiplasmodial activity against Plasmodium falciparum (IC₅₀: 0.5–2.0 μM), whereas the oxazepanone derivative’s biological data remain under investigation .

Fused Oxazepanone Derivatives

Fused oxazepanones, such as coumarin-oxazepanone hybrids, have demonstrated anticancer, anti-HIV, and antidepressant activities. These compounds leverage additional aromatic systems (e.g., coumarin) to enhance binding to biological targets.

Biological Activity

6-Amino-1,4-oxazepan-5-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its oxazepane ring structure, which contributes to its unique biological activity. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and highlighting its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name(6S)-6-amino-1,4-oxazepan-5-one; hydrochloride
Molecular FormulaC5_5H10_10ClN2_2O2_2
Molecular Weight162.60 g/mol
InChI KeyDAYQSMBTKWYNKR-WCCKRBBISA-N

This compound exhibits a range of chemical reactivity due to the presence of functional groups that allow it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may modulate the activity of enzymes and receptors, potentially influencing various physiological pathways. The precise mechanisms remain under investigation, but preliminary studies suggest that it may act as a monoamine reuptake inhibitor, which could have implications for treating mood disorders .

Anticonvulsant Activity

One notable application of this compound is its evaluation as an anticonvulsant agent. A study conducted in 2008 demonstrated that derivatives of this compound exhibited moderate anticonvulsant activities when tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The results indicated that certain derivatives, such as N-H and N-methyl variants, showed significant efficacy in reducing seizure activity.

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond anticonvulsant properties. It has been explored for:

  • Anticancer Activity : Research into the structural modifications of oxazepane derivatives has highlighted their potential as anticancer agents. Compounds based on this scaffold have shown promise in inhibiting tumor growth in various cancer cell lines .
  • Mood Disorders : The compound's action as a monoamine reuptake inhibitor suggests potential applications in treating depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameBiological Activity
1,4-DiazepaneAnxiolytic and sedative effects
1,4-OxazepaneLimited biological data available
(S)-N-Cbz-serinePrecursor for various derivatives

The distinct structural features of this compound contribute to its unique biological properties compared to these similar compounds.

Study on Anticonvulsant Properties

In a significant study published in PubMed, researchers synthesized several derivatives of this compound and evaluated their anticonvulsant properties. The study found that certain modifications enhanced the efficacy against seizures in animal models . This research underscores the potential for developing new anticonvulsant medications based on this compound.

Investigation into Anticancer Effects

Another study investigated the anticancer properties of oxazepane derivatives. The findings indicated that specific modifications led to increased cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead compound for further drug development aimed at cancer treatment .

Q & A

Basic: What are the standard synthetic routes for 6-amino-1,4-oxazepan-5-one hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of amino alcohols or lactamization precursors under acidic conditions. For example, 1,4-oxazepane derivatives are often synthesized via nucleophilic substitution or ring-opening reactions of epoxides with amines, followed by HCl salt formation . Evidence from PubChem highlights the use of oxazepane scaffolds with cyclopropane substituents (e.g., 7-cyclopropyl-1,4-oxazepane hydrochloride), suggesting similar strategies for introducing the amino and ketone groups at positions 6 and 5, respectively . MedChemExpress protocols emphasize the need for anhydrous conditions and purification via recrystallization to isolate the hydrochloride salt .

Advanced: What strategies address challenges in achieving enantiomeric purity during synthesis?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or resolution techniques. For oxazepane derivatives, asymmetric hydrogenation of imine intermediates using Ru-BINAP catalysts has been reported to yield enantiomerically pure products . Alternatively, enzymatic resolution (e.g., lipase-mediated hydrolysis) can separate racemic mixtures. Evidence from gallium(III) complexation studies underscores the importance of stereochemical control, as chirality impacts biological activity and coordination chemistry .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the oxazepane ring structure and substituent positions. Aromatic protons in benzodiazepine analogs (e.g., oxazepam hydrochloride) show distinct shifts at δ 7.2–8.0 ppm, while amine protons appear at δ 1.5–2.5 ppm .
  • HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS detects impurities and verifies molecular weight (e.g., [M+H]+ ion at m/z ~176 for the free base) .
  • X-ray Diffraction : Single-crystal XRD resolves the hydrochloride salt’s crystal lattice, as seen in analogous compounds like 1,2-oxazepane hydrochloride .

Advanced: How can researchers resolve tautomeric or conformational ambiguities in this compound?

Methodological Answer:
Tautomerism in oxazepane derivatives is addressed via VT-NMR (variable-temperature NMR) to observe dynamic equilibria or DFT calculations to predict stable conformers . For example, 7-cyclopropyl-1,4-oxazepane hydrochloride exhibits chair and boat conformations, detectable through NOESY correlations . Hyphenated techniques like LC-NMR-MS are recommended for real-time analysis of tautomeric shifts under physiological conditions .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:
The hydrochloride salt is hygroscopic and prone to hydrolysis. Stability studies recommend:

  • Storage : –20°C in desiccated, amber vials to prevent photodegradation and moisture absorption .
  • pH Sensitivity : Buffered solutions (pH 4–6) minimize lactam ring hydrolysis, as observed in oxazepam hydrochloride analogs .
  • Thermal Stability : TGA-DSC analysis reveals decomposition above 200°C, necessitating inert atmospheres during high-temperature reactions .

Advanced: How can degradation pathways be elucidated under oxidative or hydrolytic stress?

Methodological Answer:
Forced degradation studies using H2O2 (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 40–60°C identify breakdown products. LC-MS/MS detects intermediates like 6-amino-1,4-oxazepan-5-ol (hydrolysis product) or N-oxide derivatives (oxidation). Accelerated stability protocols (ICH Q1A) quantify degradation kinetics, while QSAR models predict reactive sites .

Basic: What pharmacological models are used to evaluate this compound’s bioactivity?

Methodological Answer:

  • In Vitro : Radioligand binding assays (e.g., GABA_A receptor affinity tests for benzodiazepine analogs) .
  • In Vivo : Rodent models assess pharmacokinetics (e.g., plasma half-life via LC-MS) and toxicity (LD50 determination) .
  • Cell-Based Assays : Apoptosis or cytotoxicity screening in cancer cell lines (e.g., HepG2) using MTT assays .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors like serotonin transporters or ion channels.
  • MD Simulations : GROMACS assesses dynamic interactions over nanoseconds, validated by experimental data (e.g., IC50 values) .
  • ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, blood-brain barrier penetration, and metabolic clearance .

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